5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride
Overview
Description
The compound “5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride” belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl . The bromination of the C–H bond of 3e was performed under oxidative conditions to furnish product 8 .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, Heck reaction and Sonogashira coupling of bromide 3l were carried out with p-methylstyrene and phenylacetylene to afford the corresponding products, 6 and 7 .Scientific Research Applications
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Trifluoromethyl Group in Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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1,2,4-Oxadiazoles as Anti-Infective Agents
- Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Methods : Various synthetic strategies have been developed for the synthesis of 1,2,4-oxadiazoles .
- Results : The synthesized 1,2,4-oxadiazoles have shown promising results in terms of their anti-infective activity .
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Trifluoromethyl Group in PI3K-dependent Akt Activation Inhibition
- Application : The inclusion of a trifluoromethyl (TFM) moiety was observed to inhibit PI3K-dependent Akt activation at double-digit nanomolar range .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results suggest that the trifluoromethyl group can be an effective moiety for the inhibition of PI3K-dependent Akt activation .
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1,2,4-Oxadiazoles as Anti-Inflammatory Agents
- Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-inflammatory agents .
- Methods : Various synthetic strategies have been developed for the synthesis of 1,2,4-oxadiazoles .
- Results : The synthesized 1,2,4-oxadiazoles have shown promising results in terms of their anti-inflammatory activity .
Future Directions
The future directions for research on 1,2,4-oxadiazoles are promising. They are being explored for their potential as anti-infective agents . The development of novel 1,2,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells, is an active area of research .
properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9;/h1-4H,5,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFKYHSZPYRFCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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